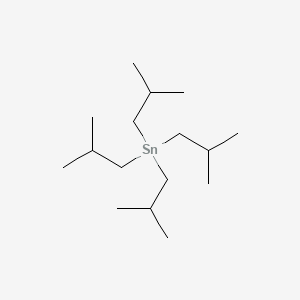

Tetraisobutyltin

描述

Overview of Organotin Compounds in Academic Inquiry

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are a significant subclass of organometallic compounds. brilliantlightpower.com The scientific study of these compounds, known as organotin chemistry, began in 1849 with Edward Frankland's discovery of diethyltin (B15495199) diiodide. brilliantlightpower.comlenr-forum.com The field saw rapid expansion in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. brilliantlightpower.com Organotin compounds are valued for their diverse applications, including as stabilizers for polymers like PVC, as industrial and agricultural biocides, and as catalysts in various chemical reactions. millsian.com Their utility spurred significant research, particularly from the 1950s onwards, leading to a deeper understanding of their chemical properties and structure. lenr-forum.commillsian.com

Historical Trajectories of Research in Tetraalkyltin Chemistry

Tetraalkyltins, with the general formula R₄Sn, represent a fundamental class of organotin compounds where the tin atom is bonded to four alkyl groups. researchgate.net Much of the early work in organotin chemistry focused on the synthesis of these symmetrical tetraorganotins. The Wurtz reaction was an early method employed for this purpose, involving the reaction of alkyl halides with a sodium-tin alloy. millsian.com For instance, in 1871, Ladenburg utilized a Wurtz-type reaction to prepare phenyltriethyltin. researchgate.net

The development of organo-magnesium (Grignard) and organo-aluminum reagents provided more efficient and widely applicable synthetic routes to tetraalkyltins from tin tetrachloride (SnCl₄). dss.go.th These compounds, including Tetraisobutyltin, are often colorless liquids at room temperature and are considered foundational materials in organotin chemistry. researchgate.net They are typically used as intermediates or starting materials for the synthesis of other organotin compounds, such as organotin halides, through redistribution reactions. researchgate.netdss.go.th A 1953 publication noted the addition of this compound to a list of dutiable chemicals, indicating its availability and recognized status as a chemical commodity by that time. dss.go.th

Significance of this compound in Contemporary Organometallic Research

In modern organometallic chemistry, the significance of specific tetraalkyltins like this compound often lies in their role as precursors or catalysts. While many organotin compounds have faced scrutiny due to environmental concerns, research continues into selective and efficient chemical processes, sometimes referred to as "green chemistry". dss.go.th Tetraalkyltins can serve as starting materials for creating more complex organotin structures, including organotin halides which are themselves valuable synthetic intermediates. dss.go.th

Furthermore, certain tetraalkyltin compounds have been explored for their catalytic potential. For example, a patent has identified this compound as a potential component in catalyst systems for the trimerization of olefins. google.com Other patents mention its inclusion in fuel compositions, although its precise function is not detailed. justia.com Theoretical studies have also been conducted to calculate the total bond energies of molecules like this compound, contributing to the fundamental understanding of chemical bonding in these systems. brilliantlightpower.comlenr-forum.com

属性

CAS 编号 |

3531-43-9 |

|---|---|

分子式 |

C16H36Sn |

分子量 |

347.2 g/mol |

IUPAC 名称 |

tetrakis(2-methylpropyl)stannane |

InChI |

InChI=1S/4C4H9.Sn/c4*1-4(2)3;/h4*4H,1H2,2-3H3; |

InChI 键 |

CKPJWJGGZOJURQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C[Sn](CC(C)C)(CC(C)C)CC(C)C |

产品来源 |

United States |

Synthetic Methodologies and Derivatization of Tetraisobutyltin

Established Synthetic Pathways for Tetraisobutyltin

The synthesis of symmetrical tetraalkyltin compounds, including this compound, has traditionally been dominated by two primary methods: the Grignard reaction and the Wurtz reaction.

The Grignard reaction is a widely employed method for forming carbon-tin bonds. google.com It typically involves the reaction of a Grignard reagent, in this case, isobutylmagnesium halide, with tin tetrachloride (SnCl₄). The general reaction proceeds as follows:

4 i-BuMgX + SnCl₄ → (i-Bu)₄Sn + 4 MgXCl

where i-Bu represents the isobutyl group and X is a halogen (Cl, Br, I). This method is often favored due to its versatility and the relatively high yields it can produce. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). One modified approach involves adding the tin tetrachloride and the alkyl halide simultaneously to the magnesium in an ether solution, which can improve safety and control over the reaction rate. google.com

The Wurtz reaction , and its variation the Wurtz-Fittig reaction, provides an alternative route using sodium metal as a coupling agent. byjus.comwikipedia.orgquora.comorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of isobutyl halide with tin tetrachloride in the presence of sodium:

4 i-BuX + SnCl₄ + 8 Na → (i-Bu)₄Sn + 4 NaCl + 4 NaX

While historically significant, the Wurtz reaction can be prone to side reactions and may be less efficient for preparing asymmetrical organotin compounds. quora.com

Another established industrial method involves the use of organoaluminum reagents . Triisobutylaluminum can react with tin tetrachloride to yield this compound. lupinepublishers.com This method can be advantageous as it can sometimes be controlled to produce partially alkylated tin halides directly, which are precursors for other organotin derivatives. lupinepublishers.com

Novel Synthetic Approaches to this compound and its Congeners

Research into the synthesis of organotin compounds is continuously evolving, with a focus on developing more efficient, selective, and environmentally benign methodologies.

Development of Precursors for this compound Synthesis

The primary precursor for the synthesis of this compound remains tin tetrachloride (SnCl₄). The production of high-purity SnCl₄ is crucial for obtaining high-quality final products. google.comresearchgate.net Research in this area focuses on improving the purification methods of SnCl₄ to remove metallic impurities. researchgate.net

For the isobutyl group, isobutyl halides (chloride, bromide) are the standard precursors for Grignard and Wurtz reactions. google.combyjus.com The development of novel precursors often involves the synthesis of more complex organotin compounds where functional groups are already incorporated into the precursor itself. While not specific to this compound, research into functionalized organotin precursors, such as those with amino or alkoxy groups, opens avenues for creating more complex this compound derivatives.

Ligand Design in the Synthesis of this compound Derivatives

While this compound itself does not involve ligands in its direct synthesis, the design of ligands is crucial for the synthesis of its derivatives and other organotin compounds. Ligands can influence the coordination number of the tin atom, leading to hypercoordinated species with unique reactivity. For instance, the use of bidentate or tridentate ligands can lead to five- or six-coordinate organotin complexes.

The introduction of chiral ligands has been a key strategy in the development of asymmetric catalysis using organotin reagents. Although direct application to this compound is not common due to the nature of its alkyl groups, the principles of ligand design for stereocontrol in other organotin systems could potentially be adapted.

Strategies for Functionalizing the this compound Core

The functionalization of the this compound core typically involves the cleavage of one or more isobutyl-tin bonds to introduce other functional groups. A common method is the Kocheshkov redistribution reaction , where this compound is reacted with tin tetrachloride in specific stoichiometric ratios to produce isobutyltin halides.

(i-Bu)₄Sn + SnCl₄ → 2 (i-Bu)₂SnCl₂ 3 (i-Bu)₄Sn + SnCl₄ → 4 (i-Bu)₃SnCl

These resulting isobutyltin halides are versatile intermediates that can be reacted with a wide range of nucleophiles to introduce various functionalities. For example, they can be converted to organotin oxides, hydroxides, alkoxides, and carboxylates.

Another approach is hydrostannylation , which involves the addition of a tin hydride to an unsaturated bond. While not a direct functionalization of the this compound core, the synthesis of functionalized isobutyltin hydrides and their subsequent reaction with alkenes or alkynes allows for the creation of a diverse range of functionalized organotin compounds.

Catalytic Applications and Mechanistic Research of Tetraisobutyltin

Tetraisobutyltin as a Catalyst in Organic Transformations

Organotin compounds, more broadly, are recognized for their catalytic activity. reaxis.com They are particularly noted for their use in promoting polyurethane and silicone reactions. reaxis.com However, specific data on this compound as a standalone catalyst in the major organic transformations outlined below is not extensively documented.

Catalysis in Polymerization Reactions

The field of polymerization employs a wide array of catalysts to control polymer structure and properties. While some organometallic compounds are integral to these processes, the role of this compound appears to be minimal based on available research.

Olefin Metathesis Catalysis

Olefin metathesis is a powerful reaction for the redistribution of alkene fragments, a process for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the 2005 Nobel Prize in Chemistry. cmu.edu The catalysts for this reaction are typically based on transition metals such as ruthenium, molybdenum, and tungsten. cmu.edursc.org These are often well-defined organometallic complexes, famously known as Grubbs catalysts (ruthenium-based) and Schrock catalysts (molybdenum- or tungsten-based). cmu.edu

Heterogeneous catalyst systems for olefin metathesis can be prepared by activating a metal halide with organoaluminum or organotin compounds. cmu.edu However, in these systems, the organotin compound acts as a co-catalyst or activator rather than the primary catalytic species. There is a lack of substantial research demonstrating the use of this compound as the primary catalyst for olefin metathesis.

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a type of olefin metathesis that polymerizes cyclic olefins, driven by the relief of ring strain. youtube.com Similar to general olefin metathesis, ROMP is predominantly catalyzed by well-defined transition metal complexes of ruthenium, tungsten, and molybdenum. youtube.com These catalysts are valued for their ability to facilitate living polymerization, allowing for the synthesis of block copolymers with controlled molecular weights and narrow dispersities. tib-chemicals.com

While a vast body of literature exists on the development and application of various catalysts for ROMP, there is no significant mention of this compound being employed as a primary catalyst for this transformation. The focus remains on the more established transition metal-based systems.

Catalysis in Esterification and Transesterification Processes

Esterification and transesterification are fundamental reactions in organic synthesis, crucial for producing esters used in everything from pharmaceuticals to biofuels. Organotin compounds, in general, are known to be effective catalysts for these reactions. reaxis.com Compounds such as dibutyltin (B87310) oxide and various monoalkyltin derivatives have been studied for their catalytic activity in these processes. rsc.org

Emerging Catalytic Roles in Chemical Synthesis

The exploration of new catalytic applications for organometallic compounds is an ongoing area of research. While new catalytic systems are continuously being developed for a variety of organic transformations, there is currently a lack of published research highlighting any emerging catalytic roles for this compound in chemical synthesis. The focus in organotin catalysis has largely been on other derivatives, particularly those with more Lewis acidic character.

Mechanistic Investigations of this compound-Mediated Catalysis

Detailed mechanistic studies are crucial for understanding and optimizing catalytic processes. For organotin-catalyzed reactions like esterification, mechanistic investigations have been performed on compounds such as n-butylstannoic acid. rsc.org These studies, often employing techniques like NMR and IR spectroscopy, as well as computational methods, have provided insights into the active catalytic species and the reaction pathways. rsc.org

However, due to the limited data on the catalytic applications of this compound, there is a corresponding absence of mechanistic investigations into its specific role in mediating catalytic transformations. Without evidence of its catalytic activity in the aforementioned reactions, there have been no grounds for detailed mechanistic studies.

Elucidation of Active Species in Catalytic Cycles

There is no available research that identifies or characterizes the active catalytic species derived from this compound in any specific reaction. For many organotin catalysts, the in-situ formation of more complex or coordinatively unsaturated species is a key step in the catalytic cycle. For instance, in the case of monoalkyltin catalysts used in esterification, monomeric and dimeric species have been identified as being on- or off-cycle. beilstein-journals.org However, similar studies for this compound have not been published. Without experimental or computational evidence, any description of the active species would be purely speculative.

Kinetic Studies of this compound Catalyzed Reactions

A fundamental aspect of understanding a catalyst's efficacy is the study of its reaction kinetics. This typically involves determining reaction rates, rate laws, and the influence of reactant and catalyst concentrations. For instance, kinetic studies on the urethane-forming reactions catalyzed by other organotin compounds have been conducted to establish pseudo first-order rate coefficients. nih.gov Such investigations provide critical data for process optimization and mechanistic elucidation. However, no kinetic data, including rate constants or reaction orders for reactions specifically catalyzed by this compound, are available in the reviewed literature.

Table 1: Hypothetical Kinetic Parameters for a this compound-Catalyzed Reaction This table is for illustrative purposes only, as no specific data for this compound has been found.

| Reaction Parameter | Value |

|---|---|

| Reaction Order in Substrate A | Not Determined |

| Reaction Order in Substrate B | Not Determined |

| Reaction Order in this compound | Not Determined |

| Rate Constant (k) | Not Determined |

| Activation Energy (Ea) | Not Determined |

Transition State Analysis in Catalytic Pathways

Transition state theory is a cornerstone of understanding catalytic mechanisms, providing insights into the energy barriers and the geometry of the highest-energy point along the reaction coordinate. google.comub.edu Computational chemistry is often employed to model these transition states, as has been done for various catalytic processes. google.com This analysis helps to explain the selectivity and efficiency of a catalyst. For this compound, there are no published computational or experimental studies that analyze the transition states of reactions it may catalyze. Therefore, a discussion of the specific transition state structures and their energetics in the context of this compound catalysis is not possible based on current scientific knowledge.

Reaction Chemistry and Transformative Studies Involving Tetraisobutyltin

Substitution Reactions of Tetraisobutyltin

Substitution reactions are fundamental to the chemistry of this compound, providing pathways to a variety of organotin derivatives. These reactions typically involve the cleavage of a tin-isobutyl bond and its replacement with another group.

Electrophilic cleavage is a hallmark reaction of tetraorganotin compounds. In these reactions, an electrophile (E-Nu) attacks the carbon atom of the isobutyl group, leading to the cleavage of the Sn-C bond. The general mechanism involves the formation of a transient intermediate, which then breaks down to yield an isobutyl-electrophile species and a triisobutyltin cation, which subsequently reacts with the nucleophilic part of the reagent.

The reaction can be represented as: (i-Bu)₄Sn + E-Nu → (i-Bu)₃SnNu + i-BuE

Common electrophiles that react with tetraalkyltins include halogens, mineral acids, and metal halides. While specific studies detailing the electrophilic cleavage of this compound are not extensively documented in publicly available literature, the expected reactivity can be inferred from studies on similar tetraalkyltin compounds. For instance, the reaction with halogens is expected to proceed in a stepwise manner, with the potential to replace one, two, three, or all four isobutyl groups depending on the stoichiometry and reaction conditions.

Table 1: Expected Products from Electrophilic Cleavage of this compound with Halogens

| Reagent (X₂) | Stoichiometry (Sn:X₂) | Expected Major Product |

| Iodine (I₂) | 1:1 | Triisobutyltin iodide, Isobutyl iodide |

| Bromine (Br₂) | 1:1 | Triisobutyltin bromide, Isobutyl bromide |

| Chlorine (Cl₂) | 1:1 | Triisobutyltin chloride, Isobutyl chloride |

Note: The reactivity of the halogens is expected to follow the order Cl₂ > Br₂ > I₂. The actual product distribution may vary based on reaction conditions such as solvent and temperature.

Transmetallation involves the transfer of an organic group from one metal to another. This compound can undergo transmetallation with various metal salts, particularly those of more electropositive metals or metals that form stronger carbon-metal bonds. This reaction is a useful method for the synthesis of other organometallic compounds.

A general equation for this process is: (i-Bu)₄Sn + M-X → (i-Bu)₃SnX + i-BuM

A classic example of such a reaction, well-documented for other tetraalkyltins, is the reaction with mercury(II) chloride. The reaction is expected to proceed readily due to the high affinity of mercury for carbon.

Table 2: Expected Transmetallation Reaction of this compound

| Reactant | Product 1 | Product 2 |

| Mercury(II) chloride (HgCl₂) | Triisobutyltin chloride | Isobutylmercuric chloride |

Note: The extent of isobutyl group transfer can potentially be controlled by the stoichiometry of the reactants.

Oxidative and Reductive Transformations of this compound

The tin center in this compound is in the +4 oxidation state. While it is the most stable oxidation state for tin, transformations involving changes in the coordination environment and formal oxidation state can be induced.

Oxidative cleavage of the Sn-C bond can occur in the presence of strong oxidizing agents. For instance, reactions with peroxides or ozone can lead to the formation of tin oxides and oxygenated organic products. However, specific studies on the oxidative cleavage of this compound are not prevalent in the surveyed literature.

Reductive transformations of this compound are less common as the Sn(IV) center is already in its highest oxidation state. Reduction would imply the formation of lower oxidation state tin species, which are generally less stable for tetraorganotins under typical conditions.

Coordination Chemistry of this compound-Derived Species

While this compound itself is a coordinatively saturated molecule with a tetrahedral geometry and generally low Lewis acidity, its derivatives, such as triisobutyltin halides, are potent Lewis acids and can form stable adducts and complexes.

Triisobutyltin halides ((i-Bu)₃SnX), which can be synthesized from the electrophilic cleavage of this compound, are known to form five- and six-coordinate complexes with a variety of Lewis bases (L), such as amines, phosphines, and ethers.

The general reaction is: (i-Bu)₃SnX + L → [(i-Bu)₃SnXL] (i-Bu)₃SnX + 2L → [(i-Bu)₃SnXL₂]

In solutions containing triisobutyltin derivatives and Lewis bases, dynamic exchange processes can occur. These include the exchange of the Lewis base with other bases in the solution and the exchange of the halide ligand. NMR spectroscopy is a powerful tool for studying these dynamic equilibria. For example, variable-temperature NMR studies could, in principle, provide information on the rates and activation energies of these exchange processes for triisobutyltin species. However, specific studies detailing the ligand exchange dynamics of complexes derived from this compound are not widely reported.

Environmental Behavior and Degradation Pathways of Tetraisobutyltin

Environmental Fate and Transport Mechanisms

The movement and distribution of tetraisobutyltin in the environment are governed by a variety of physical and chemical processes. epa.gov These mechanisms determine the compartments where the compound is likely to accumulate and its availability to biological organisms.

Upon release into the environment, this compound is expected to partition between water, soil, and sediment based on its physicochemical properties. Organotin compounds are known to have a strong affinity for particulate matter and sediments. This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc) and the sediment-water partition coefficient (Kd). ecetoc.orgecetoc.orgchemsafetypro.com

Table 1: Expected Partitioning Behavior of this compound in Environmental Compartments

| Environmental Compartment | Expected Behavior of this compound | Influencing Factors |

|---|---|---|

| Water | Low to moderate concentration in the water column due to sorption. | Sorption to suspended particles, photodegradation, volatilization. |

| Soil | Strong adsorption to soil particles, leading to accumulation. | Soil organic matter content, clay content, pH. |

| Sediment | Significant accumulation in sediments, acting as a long-term sink. | Organic carbon content, particle size, redox potential. |

| Air | Potential for volatilization from surface waters, but likely limited. | Henry's Law constant, temperature, wind speed. |

This table is based on the general behavior of organotin compounds due to the lack of specific data for this compound.

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. cimi.orgsfu.ca For this compound, bioavailability is influenced by its partitioning behavior. When strongly adsorbed to soil and sediment, its availability to organisms in the water column is reduced. However, benthic organisms, which live in or near the sediment, may be exposed to higher concentrations.

The processes of bioaccumulation and biomagnification are critical in assessing the environmental risk of persistent organic pollutants. cimi.orgslideshare.net Bioaccumulation is the uptake of a substance by an organism from its environment, leading to a concentration higher than that in the surrounding medium. cimi.orgsfu.ca Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. cimi.orgslideshare.netyoutube.com

Organotin compounds are known to bioaccumulate in aquatic organisms. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water at steady state. While a specific BCF for this compound has not been widely reported, its hydrophobic nature suggests a potential for bioaccumulation in the fatty tissues of organisms.

Degradation Pathways in Environmental Matrices

This compound can be degraded in the environment through various processes, including photodegradation, biodegradation, and hydrolysis. The relative importance of each pathway depends on the environmental conditions.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In the aquatic environment, organotin compounds can undergo photolytic cleavage of the tin-carbon bonds. The rate and extent of photodegradation are influenced by factors such as water clarity, depth, and the presence of photosensitizing substances.

Specific studies on the photodegradation of this compound are scarce. However, research on other organotins suggests that photolysis can be a significant degradation pathway in sunlit surface waters. The degradation products would likely be sequential dealkylation products, such as triisobutyltin, diisobutyltin, and monoisobutyltin, eventually leading to inorganic tin.

Biodegradation is the breakdown of organic matter by microorganisms. This is a crucial process for the removal of many organic pollutants from the environment. For organotin compounds, biodegradation typically proceeds through the sequential removal of the alkyl groups from the tin atom. nih.govnih.gov

The biodegradation of this compound is expected to occur under both aerobic and anaerobic conditions, with aerobic degradation generally being faster. The process is initiated by microbial enzymes that cleave the isobutyl groups from the tin atom.

Expected Biodegradation Pathway of this compound:

Step 1: this compound is debutylated to Triisobutyltin.

Step 2: Triisobutyltin is further debutylated to Diisobutyltin.

Step 3: Diisobutyltin is debutylated to Monoisobutyltin.

Step 4: Monoisobutyltin is ultimately mineralized to inorganic tin.

The rate of biodegradation can be influenced by various factors, including the microbial community present, temperature, pH, and nutrient availability.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of organotin compounds varies depending on the number and type of organic substituents. Tetraalkyltin compounds, such as this compound, are generally considered to be relatively stable to hydrolysis under neutral pH conditions. However, under acidic or basic conditions, the tin-carbon bond can be cleaved.

The primary degradation products of hydrolysis would be similar to those of biodegradation, involving the stepwise removal of the isobutyl groups. The rate of hydrolysis is dependent on pH and temperature. While specific hydrolysis rate constants for this compound are not well-documented, it is expected to be a slower degradation process compared to biodegradation and photodegradation under typical environmental conditions.

Formation of Less Substituted Organotin Species from this compound Degradation

The degradation pathway can be summarized as follows:

This compound (Sn(i-C₄H₉)₄) → Triisobutyltin ((i-C₄H₉)₃Sn⁺) → Diisobutyltin ((i-C₄H₉)₂Sn²⁺) → Monoisobutyltin ((i-C₄H₉)Sn³⁺) → Inorganic Tin (Sn⁴⁺)

This sequential loss of isobutyl groups is driven by various environmental processes:

Biotic Degradation: Microorganisms, such as bacteria and fungi, play a crucial role in the dealkylation of organotin compounds. They can utilize these compounds as a carbon source, metabolizing them through enzymatic processes. The rate and extent of biodegradation are influenced by the microbial community composition, nutrient availability, and oxygen levels.

Abiotic Degradation: Non-biological processes also contribute to the breakdown of this compound.

Photolysis: Sunlight, particularly ultraviolet (UV) radiation, can provide the energy to break the tin-carbon bonds, leading to the gradual removal of isobutyl groups. This process is particularly relevant in surface waters.

Hydrolysis: In the presence of water, the tin-carbon bonds in this compound can undergo slow cleavage, although this process is generally considered to be less significant than biotic degradation and photolysis for tetra-alkyltins.

The resulting less substituted organotin species have different environmental mobilities and toxicities compared to the parent compound. While this compound itself has a lower order of toxicity, the formation of triisobutyltin, in particular, represents a significant increase in potential environmental risk.

Below is a table summarizing the degradation products of this compound.

| Compound Name | Chemical Formula | Number of Isobutyl Groups | General Toxicity Profile |

| This compound | Sn(i-C₄H₉)₄ | 4 | Lower |

| Triisobutyltin | (i-C₄H₉)₃Sn⁺ | 3 | Highest |

| Diisobutyltin | (i-C₄H₉)₂Sn²⁺ | 2 | Moderate |

| Monoisobutyltin | (i-C₄H₉)Sn³⁺ | 1 | Lower |

| Inorganic Tin | Sn⁴⁺ | 0 | Lowest |

Advanced Analytical Methodologies for Tetraisobutyltin Research

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy is the cornerstone of molecular analysis, providing detailed insight into the atomic and molecular structure, bonding, and environment of a chemical compound. For tetraisobutyltin, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational and electron spectroscopies is utilized to build a complete chemical picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of molecules in solution. It exploits the magnetic properties of atomic nuclei and is fundamental in mechanistic studies involving organotin compounds, offering insights into reaction pathways, fluxional processes, and intermolecular interactions.

A multi-nuclear NMR approach provides a holistic view of the this compound molecule by probing the different NMR-active nuclei present.

¹¹⁹Sn NMR: The tin-119 nucleus is a spin-1/2 isotope with a natural abundance of 8.59%, making it the most frequently studied tin isotope in NMR spectroscopy. northwestern.eduhuji.ac.il The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. rsc.org For tetra-coordinate organotin(IV) compounds like this compound, the chemical shifts typically fall within the range of +200 to -60 ppm relative to the standard reference, tetramethyltin (B1198279) (SnMe₄). northwestern.eduhuji.ac.il The presence of four electron-donating isobutyl groups results in a specific chemical shift that confirms the tetra-alkylated nature of the tin center.

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms within the isobutyl groups. The spectrum of this compound is expected to show distinct signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, as well as the methine (-CH) proton. The chemical shifts and spin-spin coupling patterns are characteristic of the isobutyl fragment. The integration of the signals confirms the ratio of the different types of protons, consistent with four isobutyl groups.

¹³C NMR: Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the isobutyl ligands. Each non-equivalent carbon atom in the isobutyl groups will produce a distinct signal. The chemical shifts are indicative of the carbon's local electronic environment. Furthermore, coupling between the ¹¹⁹Sn nucleus and the carbon nuclei directly bonded to it (¹J(¹¹⁹Sn-¹³C)) provides valuable structural information. capes.gov.br

Interactive Table: Typical NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) Hz |

| ¹¹⁹Sn | +20 to -10 (relative to SnMe₄) | Singlet | N/A |

| ¹H | ~1.8 - 2.0 | Multiplet | - |

| ~0.9 - 1.1 | Doublet | ~6-7 | |

| ~0.9 - 1.1 | Doublet | ~6-7 | |

| ¹³C | ~32 - 35 | - | ¹J(¹¹⁹Sn-¹³C) ~320-350 |

| ~30 - 32 | - | ²J(¹¹⁹Sn-¹³C) ~20-25 | |

| ~28 - 30 | - | ³J(¹¹⁹Sn-¹³C) ~50-60 |

Note: The values presented are typical for tetraalkyltin compounds and may vary slightly based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For organotin compounds, it is invaluable for determining the molecular weight and for identifying the substance based on its unique fragmentation and isotopic patterns. nih.gov

Tin is characterized by having ten stable isotopes, the most of any element. nih.gov This results in a highly characteristic and easily recognizable isotopic pattern for the molecular ion and any tin-containing fragments in the mass spectrum. The most abundant isotopes are ¹²⁰Sn (32.58%), ¹¹⁸Sn (24.22%), and ¹¹⁶Sn (14.54%), which create a distinctive cluster of peaks. nih.gov

The fragmentation of this compound under electron impact (EI) ionization typically proceeds through the loss of the organic ligands. researchgate.net A common fragmentation pathway is the cleavage of a tin-carbon bond to lose an isobutyl radical (•C₄H₉), resulting in the [Sn(i-Bu)₃]⁺ ion. Subsequent losses of isobutylene (B52900) molecules (C₄H₈) via β-hydride transfer are also common. researchgate.net

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (for ¹²⁰Sn) | Description |

| [M]⁺ | [Sn(C₄H₉)₄]⁺ | 348 | Molecular Ion (low abundance) |

| [M - C₄H₉]⁺ | [Sn(C₄H₉)₃]⁺ | 291 | Loss of one isobutyl radical |

| [M - C₄H₉ - C₄H₈]⁺ | [HSn(C₄H₉)₂]⁺ | 235 | Subsequent loss of isobutylene |

| [M - C₄H₉ - 2C₄H₈]⁺ | [H₂Sn(C₄H₉)]⁺ | 179 | Subsequent loss of isobutylene |

| [SnH₃]⁺ | [SnH₃]⁺ | 123 | Tin trihydride ion |

| [Sn]⁺ | [Sn]⁺ | 120 | Tin ion |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57 | Isobutyl cation |

Note: The m/z values are based on the most abundant tin isotope (¹²⁰Sn). The actual spectrum will show a cluster of peaks for each tin-containing ion corresponding to the natural isotopic abundance of tin.

Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound.

In this compound, the key vibrational modes are the Sn-C (tin-carbon) stretches and the various C-H stretches and bends of the isobutyl ligands.

Sn-C Stretching: The symmetric and asymmetric stretching vibrations of the Sn-C bonds are particularly informative. In tetraalkyltin compounds, these typically appear in the 600-500 cm⁻¹ region of the IR and Raman spectra.

C-H Vibrations: The C-H stretching vibrations of the methyl and methylene groups within the isobutyl ligands are found in the 2960-2870 cm⁻¹ region, which is characteristic of sp³-hybridized carbon atoms. C-H bending and rocking modes appear in the 1470-1365 cm⁻¹ region.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

| C-H Asymmetric/Symmetric Stretch | 2960 - 2870 | IR, Raman |

| C-H Scissoring/Bending | 1470 - 1365 | IR |

| Sn-C Asymmetric Stretch | ~520 - 540 | IR, Raman |

| Sn-C Symmetric Stretch | ~500 - 520 | Raman |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical (oxidation) state of the elements within a compound. nih.gov By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound, the focus is on the Sn 3d core level. The binding energy of the Sn 3d₅/₂ peak is indicative of the oxidation state of the tin atom. For Sn(IV) compounds, this value is typically in the range of 486.0 to 487.5 eV. researchgate.netresearchgate.net The observation of the Sn 3d₅/₂ peak in this region for this compound confirms the +4 oxidation state of the tin center. The value is shifted from that of metallic tin, Sn(0), which appears at a lower binding energy (around 485.0 eV). xpsfitting.com

Interactive Table: Expected XPS Binding Energies for this compound

| Core Level | Expected Binding Energy (eV) | Inferred Information |

| Sn 3d₅/₂ | 486.5 ± 0.5 | Tin is in the +4 oxidation state (Sn(IV)) |

| Sn 3d₃/₂ | 495.0 ± 0.5 | Spin-orbit split partner of Sn 3d₅/₂ |

| C 1s | ~285.0 | Carbon in an alkyl environment |

¹¹⁹Sn Mössbauer spectroscopy is a nuclear technique that probes the immediate environment of tin nuclei in solid-state samples. wikipedia.orgcaltech.edu It provides precise information about the oxidation state and the symmetry of the coordination sphere of the tin atom through two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔEₐ). caltech.edu

Isomer Shift (δ): This parameter is related to the s-electron density at the tin nucleus and is highly indicative of the oxidation state. For Sn(IV) compounds, isomer shifts typically fall in the range of 0.5 to 2.1 mm/s relative to a BaSnO₃ or CaSnO₃ source.

Quadrupole Splitting (ΔEₐ): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. For tin compounds with a highly symmetric coordination environment, such as the tetrahedral geometry in this compound where the four identical isobutyl groups create a symmetric electric field, the quadrupole splitting is expected to be zero or very close to zero. rsc.org A significant quadrupole splitting would indicate a distorted geometry or different substituents on the tin atom.

Interactive Table: Expected ¹¹⁹Sn Mössbauer Parameters for this compound

| Parameter | Expected Value (mm/s) | Interpretation |

| Isomer Shift (δ) | 1.30 ± 0.10 | Confirms Sn(IV) oxidation state |

| Quadrupole Splitting (ΔEₐ) | 0.00 | Indicates a symmetric, tetrahedral coordination environment |

Note: Values are relative to a BaSnO₃ or CaSnO₃ source at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Chromatographic Separation Techniques for this compound Analysis

Chromatography remains a cornerstone for the separation and quantification of organotin compounds like this compound. This technique, which separates components of a mixture based on their differential distribution between a stationary and a mobile phase, has evolved significantly, offering enhanced resolution and sensitivity. cornerstoneanalytical.comlibretexts.orglibretexts.org

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography, a technique that separates volatile and semi-volatile compounds, is a powerful tool for the analysis of tetraalkyltin compounds. cornerstoneanalytical.comlibretexts.org When coupled with a mass spectrometer (MS), which provides mass-to-charge ratio information of the eluting compounds, it becomes an exceptionally selective and sensitive analytical method. libretexts.orgnih.gov

For the analysis of this compound, a non-polar capillary column is typically employed. The separation is based on the compound's volatility and its interaction with the stationary phase. While specific methods for this compound are not extensively documented in publicly available literature, the analysis of its close structural analog, tetrabutyltin (B32133) (TeBT), provides a strong basis for its methodological approach. shimadzu.com It is important to note that unlike other less substituted organotins, tetraalkyltins like this compound are generally volatile enough for direct GC analysis without the need for derivatization. shimadzu.com

The mass spectrometer, often a quadrupole or ion trap, is typically operated in electron ionization (EI) mode. The resulting mass spectrum, with its characteristic isotopic pattern for tin and fragmentation pattern of the isobutyl groups, allows for confident identification and quantification of this compound.

Table 1: Illustrative GC-MS Parameters for Tetraalkyltin Analysis (adapted for this compound)

| Parameter | Value/Description |

| Gas Chromatograph (GC) | |

| Column | Non-polar capillary column (e.g., HP-5MS, DB-5ms) |

| Column Dimensions | 30 m length x 0.25 mm i.d. x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Inlet Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial: 50-60 °C (hold 1-2 min), Ramp: 10-25 °C/min, Final: 280-300 °C (hold 2-5 min) |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 - 250 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-500 |

This table presents typical parameters based on the analysis of similar tetraalkyltin compounds and may require optimization for specific instrumentation and applications.

Liquid Chromatography (LC) Applications

Liquid chromatography (LC) offers a viable alternative to GC, particularly for less volatile or thermally labile compounds. When coupled with mass spectrometry (LC-MS), it provides a powerful platform for the analysis of a wide range of organotin species. nih.govresearchgate.net

For this compound, which is relatively non-polar, reversed-phase LC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, can be optimized to achieve the desired separation. nih.govresearchgate.netnih.gov

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common interfaces used to couple LC with MS for organotin analysis. nih.govresearchgate.net These techniques generate ions from the eluting compounds, which are then analyzed by the mass spectrometer.

Table 2: Illustrative LC-MS Parameters for Tetraalkyltin Analysis (adapted for this compound)

| Parameter | Value/Description |

| Liquid Chromatograph (LC) | |

| Column | Reversed-phase C18 or C8 column |

| Column Dimensions | 50-150 mm length x 2.1-4.6 mm i.d. x 3-5 µm particle size |

| Mobile Phase | Gradient elution with Methanol/Water or Acetonitrile/Water, often with additives like formic acid or ammonium (B1175870) acetate |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometer (MS) | |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity | Positive ion mode |

| Scan Mode | Full scan or Selected Ion Monitoring (SIM) |

This table presents typical parameters based on the analysis of similar organotin compounds and may require optimization for specific instrumentation and applications.

Advancements in In Situ and Real-Time Analytical Monitoring of Reactions Involving this compound

The ability to monitor chemical reactions as they occur, known as in-situ or real-time analysis, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comnih.govshimadzu.com This is particularly relevant for the synthesis of organometallic compounds like this compound, which often involve highly reactive species.

Spectroscopic techniques are at the forefront of in-situ monitoring. Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be used to track the consumption of reactants and the formation of products in real-time. For instance, in the synthesis of tetraalkyltins via Grignard reactions, in-situ FTIR could potentially monitor the disappearance of the C-X stretching vibration of the isobutyl halide and the appearance of new bands associated with the Sn-C bond of this compound.

Recent advancements have also seen the application of other techniques for real-time analysis. Probe-based mass spectrometry allows for the direct sampling and ionization of reaction mixtures, providing immediate information on the molecular weight of the species present. shimadzu.com For reactions occurring in solution, UV-Vis spectroscopy can be employed if the reactants or products have distinct chromophores. mdpi.com The development of specialized probes and flow cells allows these analytical techniques to be directly integrated into reaction vessels, providing a continuous stream of data without the need for manual sampling. mt.commdpi.com While specific applications of these techniques to the synthesis of this compound are not widely reported, their successful use in monitoring similar organometallic reactions demonstrates their significant potential in this area of research. mdpi.comchemrxiv.org

Theoretical and Computational Chemistry Studies of Tetraisobutyltin

Molecular Dynamics Simulations of Tetraisobutyltin Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamics, conformational changes, and thermodynamic properties of this compound in various environments.

While specific MD simulation studies focused solely on this compound are scarce in the public domain, the methodology is widely applied to organometallic and organic molecules. nih.govmdpi.com An MD simulation of this compound would typically involve the following steps:

Force Field Parameterization: A classical force field, which defines the potential energy of the system as a function of its atomic coordinates, would be required. For organotin compounds, this may involve the development or validation of parameters for the tin atom and its interactions with the isobutyl groups.

System Setup: The this compound molecule(s) would be placed in a simulation box, often with a solvent to mimic solution-phase behavior.

Simulation Run: The simulation would be run for a sufficient length of time to allow the system to equilibrate and to sample a representative range of conformations and interactions.

MD simulations could be employed to study the aggregation behavior of this compound in nonpolar solvents, its interaction with surfaces, or its conformational flexibility. The analysis of the simulation trajectories can yield valuable information about radial distribution functions, diffusion coefficients, and the potential of mean force for various processes.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, including those involving organotin compounds. nih.govrsc.orgnih.gov By mapping the potential energy surface (PES) of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, computational modeling could be used to explore various reaction pathways, such as:

Thermal Decomposition: Understanding the mechanism of how this compound breaks down upon heating is important for its handling and application. mdpi.com Computational studies could identify the initial bond-breaking steps, which are likely to be the homolytic cleavage of a Sn-C bond to form an isobutyl radical and a triisobutyltin radical. The subsequent reactions of these radical species could also be modeled.

Reactions with Electrophiles and Nucleophiles: The reactivity of the Sn-C bond towards various reagents can be investigated. For example, the mechanism of cleavage of the Sn-C bond by halogens or acids could be elucidated.

The primary methods used for these studies are DFT and ab initio methods like Møller-Plesset perturbation theory (MP2). nih.gov These methods allow for the accurate calculation of the energies of stationary points on the PES and the determination of activation barriers, which govern the reaction rates. While specific computational studies on the reaction mechanisms of this compound are not widely published, the principles and methods are well-established from studies on other organometallic compounds. nih.govrsc.orgnih.gov

Application of Machine Learning in this compound Chemistry Research

Machine learning (ML) is an emerging tool in chemistry that can accelerate the discovery and understanding of chemical systems by learning from large datasets. researchgate.netarxiv.orgchemrxiv.orgnih.govnih.gov In the context of this compound and other organotin compounds, ML models could be applied in several ways:

Property Prediction: ML models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be trained on datasets of organotin compounds to predict various properties of new or untested compounds like this compound. researchgate.net These properties could include toxicity, bioavailability, and physicochemical parameters such as boiling point and solubility. The toxicity of organotin compounds is a significant concern, and predictive models could help in assessing the potential hazards of this compound without the need for extensive experimental testing. nih.govresearchgate.net

Accelerating Quantum Chemical Calculations: ML can be used to create surrogate models that can predict the outcome of expensive quantum chemical calculations with much lower computational cost. nih.gov For example, an ML model could be trained to predict the DFT-calculated energy or electronic properties of organotin compounds based on their molecular structure.

Materials Discovery: While less directly applicable to a single compound like this compound, ML is used to screen large chemical spaces for molecules with desired properties. This approach could be used to identify alternative organotin compounds with potentially lower toxicity or improved performance in specific applications.

The development and application of ML models in organotin chemistry is an active area of research, and while specific models for this compound may not yet exist, the general frameworks are in place to enable such studies in the future. chemrxiv.orgnih.gov

Future Research Directions and Emerging Areas in Tetraisobutyltin Chemistry

Development of Sustainable Synthesis Routes

Traditional synthesis of organotin compounds, including tetraisobutyltin, often relies on methods like the alkylation of tin tetrachloride (SnCl4) with organomagnesium (Grignard) or organoaluminum reagents. lupinepublishers.com While effective, these routes can be expensive, require large volumes of solvents, and may not offer precise control over the degree of alkylation, especially for less bulky groups. lupinepublishers.com The growing emphasis on green chemistry is steering research towards more sustainable and environmentally benign synthetic methodologies. chemistryjournals.netnih.gov

Future research in this domain will likely focus on several key principles of green chemistry:

Atom Economy: Developing catalytic routes that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. chemistryjournals.net

Safer Solvents: Moving away from volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Water, in particular, is attractive for its non-toxicity and abundance. chemistryjournals.net

Renewable Feedstocks: Exploring the use of starting materials derived from renewable biological sources instead of fossil fuels. nih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis, which can accelerate reaction times and reduce energy consumption compared to conventional heating. nih.gov

Catalysis: Designing highly selective and reusable catalysts to replace stoichiometric reagents, reducing waste and improving process efficiency. nih.gov

One promising avenue is the direct reaction of metallic tin with isobutyl halides. While historically challenging for many organotin compounds, catalyst development could make this a viable and more atom-economical industrial process. lupinepublishers.com

Table 1: Comparison of Traditional vs. Sustainable Synthesis Strategies for Organotins

| Feature | Traditional Synthesis (e.g., Grignard Route) | Future Sustainable Synthesis |

| Primary Reagents | Tin tetrachloride, organometallic alkylating agents (e.g., RMgX) lupinepublishers.com | Metallic tin, isobutyl halides/alcohols, renewable feedstocks lupinepublishers.comnih.gov |

| Solvents | Large volumes of organic solvents (e.g., ethers) lupinepublishers.com | Water, ionic liquids, supercritical CO2, or solvent-free conditions chemistryjournals.net |

| Energy Input | Often requires significant heating/cooling | Microwave irradiation, sonication for improved energy efficiency nih.gov |

| Byproducts | Significant inorganic salt waste (e.g., MgCl2) | Reduced waste streams through higher atom economy chemistryjournals.net |

| Catalysis | Often stoichiometric | Use of recyclable, non-toxic catalysts nih.gov |

Exploration of Novel Catalytic Applications

Organotin compounds are well-established as catalysts in various industrial reactions, such as the formation of polyurethanes and room temperature vulcanization of silicones. lupinepublishers.comresearchgate.net However, the catalytic potential of this compound and its derivatives is far from fully exploited. Future research is expected to delve into new catalytic territories.

A significant area of exploration is the design of specialized organotin complexes for fine chemical synthesis. For instance, research has shown that organotin(IV) compounds can effectively catalyze the synthesis of 1,2-disubstituted benzimidazoles, with the Lewis acidic tin center playing a key role. rsc.org By modifying the ligands attached to the tin atom after the potential dealkylation of a precursor like this compound, catalysts can be tuned for specific organic transformations. The development of chiral organotin catalysts for asymmetric synthesis represents another frontier, offering pathways to enantiomerically pure pharmaceuticals and agrochemicals.

Furthermore, organotin compounds are being investigated as alternatives to more toxic or expensive metal catalysts in cross-coupling reactions and polymerization processes. The ability to fine-tune the electronic and steric properties of the tin center through ligand design allows for the rational development of catalysts with enhanced activity and selectivity. mdpi.com

Advanced Understanding of Environmental Remediation Strategies

The environmental persistence and potential toxicity of some organotin compounds, particularly tributyltin (TBT), have prompted extensive research into remediation techniques. unisa.edu.au While this compound is generally considered less toxic than tri-substituted tins, it can degrade into these more harmful forms in the environment. gelest.com Therefore, developing effective remediation strategies is crucial.

Future research will focus on moving beyond conventional methods like "dig-and-dump" to more advanced and sustainable in-situ and ex-situ techniques. jrte.org Many strategies explored for TBT can be adapted and optimized for this compound contamination.

In-Situ Remediation Techniques:

Bioremediation: Utilizing microbial communities that can degrade organotins. This is a slow but potentially cost-effective and environmentally friendly method. researchgate.net

Phytoremediation: Using plants to absorb and break down contaminants from soil and water. researchgate.net

Chemical Oxidation: Applying strong oxidizing agents to chemically degrade the organotin compounds into less harmful substances. jrte.org

Solidification/Stabilization: Adding reagents to contaminated soil or sediment to bind the pollutants, preventing their spread and reducing their bioavailability. jrte.org

Ex-Situ Remediation Techniques:

Thermal Treatment: Techniques like steam stripping can effectively remove organotins from dredged sediments, although they can be energy-intensive. researchgate.net

Advanced Oxidation Processes (AOPs): Using combinations of ozone, UV light, and hydrogen peroxide to destroy contaminants in water. unisa.edu.au

Adsorption: Employing materials like activated carbon or modified clays (B1170129) to remove low concentrations of organotins from water, often as a final polishing step. researchgate.net

Table 2: Emerging Remediation Technologies for Organotin Contamination

| Technology | Description | Potential Advantage | Research Focus |

| Microbial Degradation | Use of bacteria or fungi to break down the carbon-tin bonds. researchgate.net | Low cost, minimal environmental disturbance. | Identifying and engineering more efficient microbial strains. |

| Phytoremediation | Use of specific plants to uptake and metabolize organotins from soil. researchgate.net | Aesthetically pleasing, suitable for large areas with low contamination. | Screening plant species for high uptake and tolerance. |

| Advanced Oxidation | Generation of highly reactive hydroxyl radicals to destroy pollutants. unisa.edu.au | Rapid and complete destruction of contaminants. | Optimizing efficiency and reducing costs for large-scale application. |

| Permeable Reactive Barriers | An underground barrier containing reactive materials that treats contaminated groundwater as it flows through. jrte.org | In-situ, passive, long-term treatment. | Developing novel reactive materials with high longevity and specificity for organotins. |

Interdisciplinary Research with Materials Science and Polymer Chemistry

The interface between organotin chemistry and materials science is a burgeoning field of research. While organotins are used as stabilizers in polymers like polyvinyl chloride (PVC) and as catalysts for polyurethanes, future applications are expected to be more sophisticated. lupinepublishers.comtescoplc.com

This compound can serve as a precursor for creating advanced materials. For example, it can be used in chemical vapor deposition (CVD) or sol-gel processes to produce tin(IV) oxide (SnO2) thin films. researchgate.net These films have applications as transparent conducting oxides in solar cells and as sensitive layers in gas sensors. researchgate.net Research is focused on tuning the deposition process to control the film's morphology and electronic properties.

In polymer chemistry, there is a drive to create polymers with novel functionalities. Incorporating tin atoms into the polymer backbone or as pendant groups can impart unique properties, such as enhanced thermal stability, flame retardancy, or specific optical characteristics. The interaction of organotin compounds with polymer matrices is a rich area for fundamental study, with implications for creating "smart" materials that respond to external stimuli. rsc.orgchemrxiv.org Furthermore, organotin complexes are being explored for their potential in creating new optoelectronic materials, where the tin center and its coordinated ligands influence the electronic and photophysical properties. mdpi.comnih.gov

Computational Design of Next-Generation Organotin Compounds

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new chemical entities. mdpi.com Using methods like Density Functional Theory (DFT), researchers can predict the structures, properties, and reactivity of organotin compounds before they are ever synthesized in a lab. researchgate.netresearchgate.net This in-silico approach saves significant time and resources.

Future research will heavily rely on computational modeling for several purposes:

Catalyst Design: Simulating the catalytic cycle for a given reaction allows for the rational design of more efficient organotin catalysts. By modeling the transition states, researchers can understand how modifications to the ligand sphere around the tin atom affect catalytic activity and selectivity. researchgate.netmdpi.com

Materials Prediction: Calculating the electronic band structure and optical properties of new organotin-based materials can guide the development of next-generation semiconductors and photodevices. mdpi.com

Understanding Reaction Mechanisms: Computational studies provide detailed insight into complex reaction pathways, such as the mechanisms of urethane (B1682113) formation catalyzed by organotins or the degradation pathways of these compounds in the environment. researchgate.netresearchgate.net

Toxicity Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the potential toxicity of new organotin compounds, enabling the design of safer alternatives from the outset.

This synergy between computational prediction and experimental validation is crucial for designing next-generation organotin compounds, like derivatives of this compound, that are tailored for specific high-performance applications while minimizing undesirable environmental or biological interactions. rsc.orgresearchgate.net

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing Tetraisobutyltin, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves the reaction of tin(IV) chloride with isobutyl Grignard reagents under inert atmospheres. To ensure reproducibility, document precise stoichiometric ratios, reaction temperatures, and solvent systems (e.g., anhydrous diethyl ether). Characterization via NMR and mass spectrometry is critical to confirm structural integrity. Include stepwise purification methods (e.g., distillation under reduced pressure) and cross-validate results with literature spectra .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural purity?

- Methodological Answer : Nuclear magnetic resonance (, , and NMR) is essential for identifying organotin bonds and confirming substitution patterns. Complement with Fourier-transform infrared spectroscopy (FT-IR) to detect Sn-C stretching vibrations (~450–550 cm). High-resolution mass spectrometry (HRMS) further validates molecular weight. For novel compounds, provide full spectral data and compare with analogous organotin compounds .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanistic pathways of this compound’s toxicity in biological systems?

- Methodological Answer : Use in vitro models (e.g., human hepatocyte cell lines) to assess cytotoxicity via MTT assays and reactive oxygen species (ROS) quantification. For in vivo studies, administer this compound orally to rodents at LD doses (e.g., 46 mg/kg in mice) and monitor histopathological changes in target organs (liver, kidneys). Employ metabolomics to identify biomarkers of oxidative stress and transcriptomic analysis to map gene expression changes linked to apoptosis .

Q. What strategies are recommended for resolving contradictions in reported toxicity data of this compound across different studies?

- Methodological Answer : Conduct meta-analyses to identify variables such as dosing regimens, species-specific responses, and analytical methods. Replicate conflicting studies under standardized conditions, controlling for purity of compounds and environmental factors (e.g., temperature, humidity). Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate inter-study variability. Cross-reference with toxicity databases (e.g., EPA’s ECOTOX) to contextualize findings .

Q. How should researchers approach comparative studies between this compound and other organotin compounds regarding environmental persistence?

- Methodological Answer : Design controlled degradation experiments in simulated environmental matrices (soil, water). Quantify half-lives using gas chromatography-mass spectrometry (GC-MS) and assess photolytic degradation under UV light. Compare results with tributyltin or triphenyltin analogues to evaluate structure-activity relationships. Incorporate computational models (e.g., QSAR) to predict bioaccumulation potential .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound exposure studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC values. Use Bayesian hierarchical models to account for inter-individual variability in toxicity responses. Validate assumptions via residual analysis and goodness-of-fit tests (e.g., Akaike Information Criterion). For censored data (e.g., survival studies), employ Kaplan-Meier curves and Cox proportional hazards models .

Q. How can researchers address limitations in detecting low concentrations of this compound in environmental samples?

- Methodological Answer : Optimize extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction with toluene. Enhance sensitivity via derivatization (e.g., with sodium tetraethylborate) followed by GC-MS detection. Validate limits of detection (LOD) using spiked recovery experiments and matrix-matched calibration curves. Cross-check with inductively coupled plasma mass spectrometry (ICP-MS) for total tin quantification .

Experimental Design and Validation

Q. What controls are essential when evaluating this compound’s catalytic activity in organic synthesis?

- Methodological Answer : Include negative controls (reactions without catalyst) and positive controls (reactions with established catalysts like tributyltin chloride). Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FT-IR. Quantify catalytic efficiency using turnover numbers (TON) and turnover frequencies (TOF). Validate reproducibility across three independent trials with blinded analysis .

Q. How can computational chemistry complement experimental studies of this compound’s reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and reaction energetics (e.g., Gibbs free energy barriers). Compare computed NMR chemical shifts with experimental data to validate accuracy. Use molecular dynamics simulations to predict solvent effects and ligand exchange kinetics. Open-source software (e.g., Gaussian, ORCA) enhances transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。